2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 943115-55-7
VCID: VC8155611
InChI: InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)
SMILES: CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS No.: 943115-55-7

Cat. No.: VC8155611

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid - 943115-55-7

Specification

CAS No. 943115-55-7
Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
IUPAC Name 2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)
Standard InChI Key BLTJXHMXPMPPBX-UHFFFAOYSA-N
SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, 2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, reflects its bicyclic core comprising a partially saturated isoquinoline system. Key structural attributes include:

  • Molecular Formula: C₁₇H₁₅NO₃

  • Molecular Weight: 281.30 g/mol

  • Stereoisomerism: The (3S,4S) stereoisomer (CAS: 60734-32-9) is a documented variant, highlighting the compound’s chiral centers at positions 3 and 4 .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number943115-55-7
SMILESCN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
InChI KeyBLTJXHMXPMPPBX-UHFFFAOYSA-N
XLogP32.4 (Predicted)

The crystal structure of a fluorinated analog (C₂₃H₁₈FNO₄) reveals a cis conformation between the fluorine atom and methine hydrogen, with the piperidine ring adopting a screw-boat conformation . Hydrogen bonding networks (O—H⋯O and C—H⋯F) stabilize the lattice, suggesting similar intermolecular interactions in the parent compound .

Synthesis and Stereochemical Control

Traditional and Modern Synthetic Routes

Synthesis of THIQ derivatives typically employs classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions, which facilitate cyclization of β-arylethylamines with carbonyl compounds . For 2-methyl-1-oxo-3-phenyl-THIQ-4-carboxylic acid, modern strategies include:

  • Castagnoli–Cushman Reaction: Condensation of homophthalic anhydride with imines (e.g., 4-methoxybenzaldehyde-aniline adducts) under acidic conditions, followed by epimerization to isolate trans-diastereomers .

  • Fluorination via LiHMDS/NFSI: Stereospecific introduction of fluorine at position 4 using lithium hexamethyldisilazide (LiHMDS) and N-fluorobenzenesulfonimide (NFSI) .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYield (%)
Imine Formation4-Methoxybenzaldehyde + Aniline in EtOH92
CyclizationHomophthalic anhydride + Imine in HOAc55
FluorinationLiHMDS, NFSI in THF62
DeprotectionH₃PO₄ in CH₃CN36

Stereochemical Considerations

Diastereomeric ratios (cis/trans) are influenced by reaction pH and temperature. Alkaline conditions (e.g., 8 M NaOH) favor thermodynamic trans products, while kinetic control under acidic conditions yields cis isomers . Proton coupling constants (J = 1.5–6.0 Hz) between H-3 and H-4 serve as NMR markers for stereochemical assignment .

ParameterValueSource
Skin IrritationCategory 2
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (Rat)
StorageRoom temperature, inert atmosphere

Stereoisomerism and Pharmacological Implications

The (3S,4S) stereoisomer (CAS: 60734-32-9) demonstrates distinct physicochemical properties, including altered solubility and hydrogen-bonding capacity . Such differences may influence pharmacokinetic profiles, as seen in fluorinated analogs where cis conformers exhibit enhanced crystallinity and metabolic stability .

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The THIQ core is a privileged structure in CNS drug development, with analogs targeting:

  • Neurodegenerative Diseases: Dopamine receptor modulation for Parkinson’s therapy .

  • Anticancer Agents: Topoisomerase inhibition and apoptosis induction .

Structure-Activity Relationship (SAR) Insights

  • C-4 Carboxylic Acid: Critical for hydrogen bonding with biological targets .

  • C-3 Aryl Substitution: Enhances lipophilicity and target affinity .

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